1,6-Bis(difluoromethyl)naphthalene

Lipophilicity prediction Drug design ADME

Procurement of the 1,6-isomer is critical, as generic mixtures or incorrect regioisomers (e.g., 1,5- or 2,6-) invalidate QSAR models and alter dielectric anisotropy vectors. Researchers requiring precise electronic distribution and lipophilicity (ΔXLogP3 approx. -0.1 to -0.2 vs. 1,4-isomer) for lead optimization or LC mixtures must specify this isomer. - Regiochemical Integrity: Verified by 19F NMR and HPLC (≥95%) to ensure SAR data integrity. - Supply Chain Reality: Limited off-the-shelf availability; typical custom synthesis lead time is 4-8 weeks. Budget planning should account for regiospecific Pd-catalyzed ring-construction routes. - Analytical Certification: Delivered with rigorous identity certification (1H/13C/19F NMR, HRMS) to support patent filings.

Molecular Formula C12H8F4
Molecular Weight 228.18 g/mol
Cat. No. B11881085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(difluoromethyl)naphthalene
Molecular FormulaC12H8F4
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F
InChIInChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H
InChIKeyWWZOXDIAJNWQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(difluoromethyl)naphthalene Procurement & Identity


1,6-Bis(difluoromethyl)naphthalene (CAS 1261487-69-7) is a polyfluorinated aromatic hydrocarbon with the molecular formula C12H8F4 and a molecular weight of 228.18 g/mol . Characterized by two difluoromethyl (-CF2H) substituents at the 1- and 6-positions of the naphthalene core, this compound serves as a specialized building block for medicinal chemistry and advanced materials research [1]. Its procurement is driven by the need for specific regiochemical positioning that influences electronic distribution, lipophilicity, and molecular shape in structure-activity relationship (SAR) campaigns.

Regiospecific 1,6-substitution for SAR and liquid crystal studies
Enables controlled electronic distribution and molecular shape tuning
Requires regioisomeric identity certification (¹⁹F NMR, HPLC)

Regioisomer Purity Requirements for 1,6-Bis(difluoromethyl)naphthalene


The term 'bis(difluoromethyl)naphthalene' encompasses multiple regioisomers (e.g., 1,4-; 1,5-; 1,6-; 2,6-; 2,7-substituted) that share an identical molecular formula (C12H8F4) and molecular weight (228.18 g/mol) but are structurally non-interchangeable [1]. Generic substitution or use of an unspecified isomer mixture introduces uncontrolled variables in electronic distribution, molecular shape, and lipophilicity, directly invalidating quantitative structure-activity relationship (QSAR) models and pharmacological selectivity hypotheses [2]. The 1,6-substitution pattern places the two CHF2 groups on the same ring but at non-adjacent positions, resulting in a dipole moment, steric profile, and metabolic soft spot distinct from its regioisomers—differences that must be verified by identity certification (e.g., 1H/13C/19F NMR, HPLC purity ≥95%) at procurement.

Regioisomer non-interchangeability

Other bis(difluoromethyl)naphthalene isomers (1,4-; 1,5-; 2,6-; 2,7-) share identical MW and formula but differ in electronic distribution, shape, and lipophilicity — invalidating QSAR models.

Identity certification gap

Unspecified isomer mixtures or unverified material may introduce uncontrolled dipole moments and metabolic soft spots; procurement must include ¹H/¹³C/¹⁹F NMR and ≥95% HPLC purity verification.

Commercial supply asymmetry

The 1,6-isomer has limited off-the-shelf availability compared to 1,5- or 2,6-isomers; substitution with an available regioisomer alters SAR outcomes and LC dielectric anisotropy predictions.

1,6-Bis(difluoromethyl)naphthalene Comparator Evidence


Lipophilicity Difference: 1,6- vs. 1,4-Isomer

Computationally predicted lipophilicity distinguishes the 1,6-isomer from the 1,4-isomer. PubChem-computed XLogP3 for 1,4-Bis(difluoromethyl)naphthalene is 4.9, while the 1,6-isomer is predicted to be slightly lower (approximately 4.7–4.8 by class-level inference based on reduced co-planarity of the CHF2 groups) [1]. This difference, although modest, reflects altered molecular shape and dipole alignment that can affect membrane permeability and non-specific protein binding in medicinal chemistry programs.

Lipophilicity: 1,6- vs 1,4-
Class-level inference
ΔXLogP3 ≈ -0.1 to -0.2 (lower for 1,6-isomer)
May support reduced non-specific protein binding in drug design
Predicted values; no experimental logP identified
Lipophilicity prediction Drug design ADME

Synthetic Accessibility: 1,6- vs. 1,5-Isomer

The Pd-catalyzed ring-construction strategy reported by Fuchibe et al. (2019) provides a unified synthetic entry to multiple (difluoromethyl)naphthalene regioisomers, including the 1,6-substituted derivative [1]. While the published study does not provide isolated yield data specifically for the 1,6-isomer, the methodology employs 1,1-difluoroallenes that undergo exclusive C–C bond formation on the central carbon, enabling regioselective access to the 1,6-substitution pattern that is challenging to achieve via direct electrophilic difluoromethylation of naphthalene. In contrast, the 1,5-isomer (CAS 1261768-20-0) is commercially available at 95% purity, indicating that synthetic accessibility and commercial supply differ markedly between regioisomers .

Synthetic access: 1,6- vs 1,5-
Supporting evidence
1,5-isomer commercially available (95%); 1,6-isomer requires custom synthesis
Procurement lead time differs significantly
Pd-catalyzed route published; no isolated yield data for 1,6-isomer
Organofluorine synthesis Pd-catalyzed insertion Scale-up feasibility

Electronic Effects in Liquid Crystals: 1,6- vs. 2,6-Isomer

The patent literature on fluorinated naphthalene derivatives for liquid-crystal (LC) mixtures establishes that the position and number of fluorine-containing substituents directly control dielectric anisotropy (Δε), threshold voltage, and mesophase temperature range [1]. The 1,6-substitution pattern places both CHF2 groups on the same naphthalene ring, creating an asymmetric dipole distribution distinct from the 2,6-isomer where substituents reside on opposite rings. Although specific Δε or clearing point values for 1,6-Bis(difluoromethyl)naphthalene are not publicly reported, class-level data from related fluorinated naphthalene LCs indicate that 1,6-disubstitution can yield broader nematic phase ranges and altered voltage-holding ratios compared to 2,6-disubstituted analogs [2].

LC dipole: 1,6- vs 2,6-
Class-level inference
1,6: asymmetric dipole on same ring; 2,6: symmetric, opposite rings
May influence dielectric anisotropy and nematic phase range
No direct LC data for this compound; inferred from fluorinated naphthalene patents
Liquid crystal mixtures Dielectric anisotropy Naphthalene core

Physicochemical Profile: Mono- vs. Bis-Substituted

A comparison with the mono-substituted analog 1-(Difluoromethyl)naphthalene (CAS 53731-26-3; MW 178.18 g/mol) highlights the effect of a second CHF2 group on key physicochemical parameters. 1-(Difluoromethyl)naphthalene has an experimentally reported LogP of 3.82 and a vapor pressure of <0.5 mmHg at 25°C . The addition of a second CHF2 group in the 6-position to form the target compound increases molecular weight by 50.0 g/mol and is predicted to raise LogP into the 4.7–4.9 range (class-level), substantially reducing volatility and enhancing metabolic stability via increased steric shielding of the naphthalene core .

Bis- vs mono-substituted
Class-level inference
ΔMW +50 g/mol; ΔLogP ≈ +0.9 to +1.0 (predicted)
Increased lipophilicity and reduced volatility vs mono-CF₂H analog
Comparator LogP experimental; target values are class-level predictions
Physicochemical profiling LogP Volatility

Application Scenarios for 1,6-Bis(difluoromethyl)naphthalene


Medicinal Chemistry SAR: Lipophilicity & Metabolic Stability

In lead optimization programs where modulating logD is critical for balancing potency and metabolic clearance, the 1,6-isomer's predicted lower lipophilicity (ΔXLogP3 approx. -0.1 to -0.2 relative to the 1,4-isomer) may reduce non-specific protein binding while maintaining sufficient membrane permeability [1]. The bis-CHF2 substitution pattern also provides two metabolically stable fluorine-containing motifs, offering a potential advantage over mono-substituted analogs (LogP 3.82) for targets requiring enhanced metabolic stability [2]. Researchers must specify the 1,6-isomer explicitly and verify regioisomeric purity by 19F NMR to ensure SAR data integrity.

Liquid Crystal Mixtures: Dielectric Anisotropy Tuning

For liquid crystal formulation scientists exploring novel nematic mixtures, the 1,6-substitution pattern places both CHF2 dipoles on one naphthalene ring, generating a distinct dielectric anisotropy vector compared to 2,6- or 2,7-isomers [1]. This structural feature may contribute to broader nematic phase ranges or lower threshold voltages in twisted nematic (TN) or super-twisted nematic (STN) display configurations. Procurement of the pure 1,6-isomer is essential for establishing structure-property relationships in LC mixture patent filings and formulation optimization.

Custom Synthesis & Scale-Up Feasibility

Given the limited commercial off-the-shelf availability of the 1,6-isomer relative to the 1,5- or 2,6-isomers, laboratory procurements should factor in custom synthesis lead times (typically 4–8 weeks) [1]. The Fuchibe et al. (2019) Pd-catalyzed ring-construction route provides a published synthetic blueprint applicable to the 1,6-substitution pattern, enabling CROs and in-house synthesis teams to plan scale-up campaigns [2]. Budgeting and timeline planning should account for the regiospecific synthesis requirement and the need for rigorous analytical certification (HPLC, NMR, HRMS) upon delivery.

Agrochemical Intermediates: Fluorinated Building Block

The (difluoromethyl)naphthalene scaffold class is noted as promising for both pharmaceutical and agrochemical applications [1]. For agrochemical discovery programs exploring fluorinated naphthalene cores as fungicide or insecticide leads, the 1,6-isomer's distinct three-dimensional shape and electronic distribution differentiate it from other regioisomers. Although no specific biological activity data are publicly available for this compound, procurement of the pure 1,6-isomer enables systematic screening against agricultural target organisms, with the CHF2 groups potentially serving as bioisosteric replacements for methoxy or methylthio groups in established agrochemical pharmacophores.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Regioisomer-controlled lipophilicity and metabolic soft spot
Verify regioisomeric purity by ¹⁹F NMR; confirm logD experimentally
Liquid crystal mixture R&D
Asymmetric dipole alignment from 1,6-substitution
Measure dielectric anisotropy and nematic phase range on pure isomer
Custom synthesis & scale-up planning
Published Pd-catalyzed route accessibility
Confirm identity by HPLC, NMR, HRMS; factor 4–8 week lead time
Agrochemical lead screening
Fluorinated naphthalene core with distinct 3D shape
Screen against target organisms; verify isomer identity before SAR filing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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